2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole
Description
2-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a synthetic indole derivative featuring a unique substitution pattern. Its structure comprises:
- 1H-Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
- Azetidine-1-carbonyl group: A four-membered nitrogen-containing ring (azetidine) linked via a carbonyl moiety at the indole’s 2-position.
- 4-Chlorobenzenesulfonyl substituent: A sulfonyl group attached to the azetidine’s 3-position, bearing a para-chlorophenyl ring.
This compound’s design integrates electron-withdrawing (sulfonyl, chloro) and sterically constrained (azetidine) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYDSBGIDDDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.
Mode of Action
The compound contains an azetidine moiety, which is synthesized through the aza paternò–büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component. The compound also contains an indole moiety, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It has been reported that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole with analogous indole derivatives:
Key Observations:
- Azetidine vs.
- Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety enhances electron-withdrawing character and hydrophobicity, contrasting with the polar hydroxyethyl group in Tryptophol .
- Chloro Substitution : Unlike the 7-chloro substitution in , the target’s chloro group is positioned on the benzenesulfonyl ring, which may reduce steric hindrance at the indole core.
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